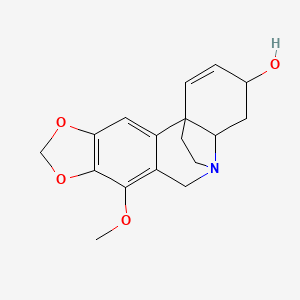

(3R)-7-Methoxy-1,2-didehydrocrinan-3-ol

Description

(3R)-7-Methoxy-1,2-didehydrocrinan-3-ol is a crinan-type alkaloid characterized by a tetracyclic benzopyrano-phenanthridine core. Its structure includes a methoxy group at position 7, a hydroxyl group at position 3 (in the R-configuration), and a conjugated double bond between positions 1 and 2. This compound is part of the Amaryllidaceae alkaloid family, which is biosynthetically derived from tyrosine and phenylalanine precursors.

Properties

IUPAC Name |

9-methoxy-5,7-dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9,16-tetraen-15-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO4/c1-20-15-11-8-18-5-4-17(3-2-10(19)6-14(17)18)12(11)7-13-16(15)22-9-21-13/h2-3,7,10,14,19H,4-6,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXTCKUJRGBGTEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2CN3CCC4(C3CC(C=C4)O)C2=CC5=C1OCO5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3R)-7-Methoxy-1,2-didehydrocrinan-3-ol typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the use of specific reagents and catalysts to facilitate the formation of the crinane ring structure. The reaction conditions often require precise control of temperature, pressure, and pH to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods: In an industrial setting, the production of (3R)-7-Methoxy-1,2-didehydrocrinan-3-ol may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, allowing for the production of significant quantities of the compound for research and commercial applications.

Chemical Reactions Analysis

Types of Reactions: (3R)-7-Methoxy-1,2-didehydrocrinan-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to introduce additional functional groups into the molecule.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups, altering the compound’s reactivity.

Substitution: Substitution reactions often involve nucleophiles or electrophiles to replace specific atoms or groups within the molecule.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce more saturated analogs of the original compound.

Scientific Research Applications

(3R)-7-Methoxy-1,2-didehydrocrinan-3-ol has a wide range of applications in scientific research:

Chemistry: It serves as a valuable intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, particularly those involving abnormal cell growth and proliferation.

Industry: In industrial applications, (3R)-7-Methoxy-1,2-didehydrocrinan-3-ol is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3R)-7-Methoxy-1,2-didehydrocrinan-3-ol involves its interaction with specific molecular targets and pathways within cells. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Key Observations :

- The C7 methoxy group in the target compound distinguishes it from crinine and buphanidrine, which lack or have methoxy groups at alternative positions. This substitution may influence lipophilicity and receptor binding.

- Stereochemistry at C3 : The R-configuration aligns with buphanidrine but contrasts with crinine’s S-configuration, affecting chiral interactions in biological systems.

Spectroscopic and Chromatographic Differentiation

NMR Spectroscopy

- Methoxy Group : The singlet at δ 3.35 in the target compound’s ¹H-NMR spectrum is absent in crinine but present in buphanidrine (δ 3.30–3.40). However, buphanidrine’s methoxy resides at C8, leading to distinct <sup>13</sup>C shifts (C7-OCH3 vs. C8-OCH3) .

- Double Bond Effects : The Δ<sup>1,2</sup> conjugation in (3R)-7-Methoxy-1,2-didehydrocrinan-3-ol produces deshielded protons (δ 5.85–6.20), unlike saturated crinan analogs .

Mass Spectrometry

- The molecular ion [M+H]<sup>+</sup> for the target compound (m/z ~316) differs from crinine (m/z ~288) due to the additional methoxy group and double bond .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.